

physical and chemical properties of 2-Chloro-5-nitrotoluene

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Compound of Interest

Compound Name: 2-Chloro-5-nitrotoluene

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An In-depth Technical Guide to 2-Chloro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-5-nitrotoluene**, a key intermediate in the pharmaceutical and chemical industries. This document details its characteristics, synthesis protocols, and applications, with a focus on data presentation and experimental methodologies relevant to research and development.

Core Physical and Chemical Properties

2-Chloro-5-nitrotoluene, also known by synonyms such as 4-Chloro-3-methylnitrobenzene and 5-Nitro-2-chlorotoluene, is a crystalline solid at room temperature, appearing as a white to yellow or green powder.^[1] It is a crucial building block in the synthesis of various organic compounds.

Table 1: Physical and Chemical Properties of **2-Chloro-5-nitrotoluene**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ CINO ₂	[2][3][4]
Molecular Weight	171.58 g/mol	[2][3][4]
CAS Number	13290-74-9	[1][2][5]
Appearance	White to Yellow to Green powder to crystal	[1][4]
Melting Point	40 - 45 °C	[1][2][5][6]
Boiling Point	259.2 ± 20.0 °C at 760 mmHg 96 °C at 3.8 mmHg 248 °C at 711 torr 94-96 °C at 4 mmHg	[1][2][5][7][8]
Density	1.3 ± 0.1 g/cm ³	[2]
Flash Point	110.6 ± 21.8 °C	[2]
Vapor Pressure	0.0 ± 0.5 mmHg at 25 °C	[2]
LogP	3.06	[2]

Table 2: Spectroscopic Data Identifiers

Spectroscopic Data	Availability/Reference
¹ H NMR	Data available, confirms structure[1][9]
¹³ C NMR	Data available[3]
Mass Spectrometry (GC-MS)	Top peak at m/z 171[3]
Infrared (IR) Spectroscopy	Data available[3][8]
UV-VIS Spectra	Data available[3]

Applications in Drug Development and Chemical Synthesis

2-Chloro-5-nitrotoluene is a significant intermediate in the pharmaceutical industry, particularly in veterinary medicine. It is a key precursor for the synthesis of the broad-spectrum anticoccidial drugs Toltrazuril and Ponazuril, which are effective against various protozoal infections in livestock and horses.[4][10] Beyond pharmaceuticals, it serves as an intermediate in the production of CLT acid, which is used in the manufacturing of red organic pigments for paints, coatings, and inks.[10]

Experimental Protocols: Synthesis of 2-Chloro-5-nitrotoluene

Several methods for the synthesis of **2-Chloro-5-nitrotoluene** have been reported. The choice of method often depends on the desired scale, purity, and available starting materials. Below are detailed protocols for two common synthetic routes.

3.1. Synthesis via Diazotization and Chlorination of 2-Amino-5-nitrotoluene

This classic method involves the conversion of an amino group to a diazonium salt, followed by a Sandmeyer reaction to introduce the chloro group.

- Step 1: Diazotization
 - Dissolve 152 kg of 2-amino-5-nitrotoluene in 600 kg of concentrated sulfuric acid.
 - Add 150 kg of water, allowing the temperature to naturally rise to 100°C to ensure complete dissolution.
 - Cool the solution and add 300 kg of 30% industrial hydrochloric acid, ensuring the temperature does not exceed 0°C.
 - Slowly add 276 kg of a 25% sodium nitrite solution at a constant rate to form the diazonium salt solution, maintaining the temperature below 0°C.[11]
- Step 2: Chlorination (Sandmeyer Reaction)
 - In a separate reactor, dissolve 225 kg of cuprous chloride in 450 kg of industrial hydrochloric acid with stirring.

- Cool this solution to below 20°C.
- Quickly add the prepared diazonium salt solution to the cuprous chloride solution with vigorous stirring to initiate the hydrolysis and chlorination reaction.
- Hold the reaction mixture for 2 hours.
- Warm the mixture to 55°C and maintain this temperature for 2 hours.[\[11\]](#)
- Step 3: Isolation and Purification
 - Increase the temperature to distill the product using water vapor.
 - Collect the **2-Chloro-5-nitrotoluene**. This method can yield up to 160 kg (93.3% yield).[\[11\]](#)

3.2. Synthesis via Catalytic Chlorination of m-Nitrotoluene

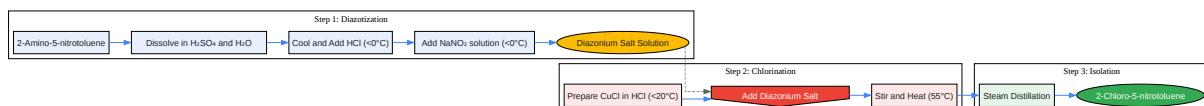
This method offers a more direct route with high selectivity and is suitable for industrial-scale production.

- Step 1: Reaction Setup
 - In a 5L four-neck reaction flask equipped with a bottom-inserting tube and a tail gas absorption device, add 3000g of m-nitrotoluene and 36.3g of anhydrous ferric chloride (catalyst).[\[10\]](#)
- Step 2: Chlorination
 - Stir the mixture and heat to 55-60°C.
 - Introduce chlorine gas uniformly into the reaction mixture while maintaining the temperature.
 - Monitor the reaction progress by gas chromatography. Continue the chlorination for approximately 6 hours, or until the content of the starting material, m-nitrotoluene, is less than 1%. The selectivity for **2-Chloro-5-nitrotoluene** can reach up to 95.9%.[\[10\]](#)

- Step 3: Work-up and Purification
 - Stop the introduction of chlorine gas.
 - Add 1L of tap water to the reaction mixture and stir at room temperature for 1 hour to quench the reaction and wash the organic phase.
 - Separate the organic layer and dehydrate it.
 - Perform reduced pressure rectification under a vacuum of 3 mmHg. Collect the fraction at 120-126°C to obtain pure **2-Chloro-5-nitrotoluene** with a purity of over 99%.[\[10\]](#)

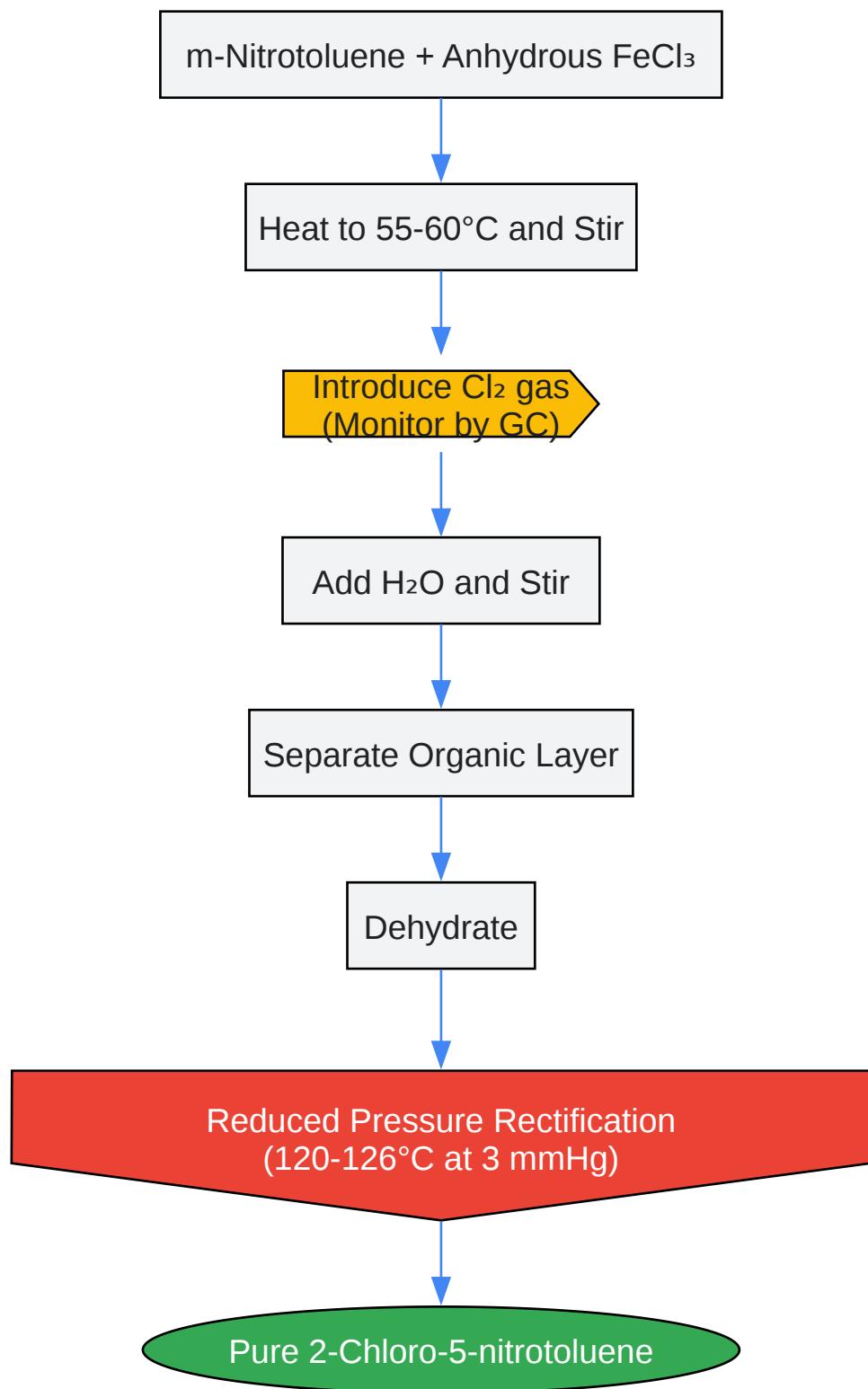
Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.



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Caption: Workflow for the synthesis of **2-Chloro-5-nitrotoluene** via diazotization.



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Caption: Workflow for the catalytic chlorination synthesis of **2-Chloro-5-nitrotoluene**.

Safety and Handling

2-Chloro-5-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled.[1][12] It causes skin and serious eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[12] Store in a dry, cool, and well-ventilated place in tightly closed containers.[12]

This guide is intended for informational purposes for qualified professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

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